Structural Differentiation: 2-Phenylbutanamide vs. 4-Butoxybenzamide Terminal Group
The target compound incorporates a 2-phenylbutanamide terminus (α-ethyl-substituted phenylacetamide), whereas the closest cataloged analog (CAS 1428374-49-5) bears a 4-butoxybenzamide group. The 2-phenylbutanamide moiety provides a chiral center at the α-carbon (though supplied as racemate in the screening collection), introduces greater steric hindrance near the amide bond, and alters the hydrogen bond acceptor/donor geometry compared to the linear 4-butoxybenzamide chain [1]. These structural features are expected to influence target binding conformation and metabolic stability, though direct comparative biological data are not publicly available for these specific compounds.
| Evidence Dimension | Terminal amide substituent structure |
|---|---|
| Target Compound Data | 2-phenylbutanamide (α-ethyl-phenylacetamide); MW contribution ~162 Da; contains chiral α-carbon; predicted XLogP3 contribution ~2.5 |
| Comparator Or Baseline | 4-butoxybenzamide (CAS 1428374-49-5); linear alkoxyaryl chain; MW contribution ~192 Da; no chiral center |
| Quantified Difference | Molecular weight difference of ~30 Da; topological polar surface area difference of approximately 0 Ų (both contain one amide bond); presence vs. absence of stereocenter |
| Conditions | Structural comparison based on registered chemical structures from vendor catalogs (Life Chemicals); no head-to-head biological assay data available. |
Why This Matters
The presence of a chiral α-carbon and the specific phenylbutanamide pharmacophore may confer differential binding to kinase ATP pockets or allosteric sites compared to linear alkoxybenzamide analogs, a critical consideration when selecting compounds for SAR expansion.
- [1] Kuujia.com. Product pages for CAS 1428373-35-6 and CAS 1428374-49-5 (N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-4-butoxybenzamide), providing structural identifiers, molecular formulas, and supplier information for both compounds. Accessed April 2026. View Source
